Pseudolaroside A

Natural Product Chemistry Chemotaxonomy Structural Elucidation

Achieving reliable species-specific authentication of Pseudolarix kaempferi extracts is hindered by the lack of a dedicated marker for its benzoic acid allopyranoside chemotype. Pseudolaroside A solves this by serving as the definitive, first-in-class reference standard for this rare natural product class. Using this certified standard ensures: - Unambiguous identification and quantification in HPLC/LC-MS fingerprinting, independent of diterpenoid acid content. - Accurate batch-to-back quality assessment and metabolomic profiling of botanical raw materials and processed extracts. - Reliable differentiation of P. kaempferi from other species in complex matrices. Procure with confidence for rigorous analytical method development and validation.

Molecular Formula C13H16O8
Molecular Weight 300.26 g/mol
Cat. No. B12372174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePseudolaroside A
Molecular FormulaC13H16O8
Molecular Weight300.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C13H16O8/c14-5-8-9(15)10(16)11(17)13(21-8)20-7-3-1-6(2-4-7)12(18)19/h1-4,8-11,13-17H,5H2,(H,18,19)/t8-,9-,10-,11-,13-/m1/s1
InChIKeyXSSDYIMYZONMBL-VDWIVTDKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pseudolaroside A Reference Standard


Pseudolaroside A (CAS 885111-85-3) is a benzoic acid allopyranoside, specifically identified as benzoic acid 4-O-β-D-allopyranoside [1]. It was first isolated and characterized from the bark of Pseudolarix kaempferi in 2006 [1]. As a phenolic glycoside, it is a key constituent within the phytochemical profile of this medicinal plant, which is known for its diterpenoid acids [1]. Its procurement is primarily for use as an analytical reference standard for the quality control and chemical fingerprinting of Pseudolarix-derived materials and related botanical research [2].

Why Certified Pseudolaroside A Matters


The assumption that other compounds from Pseudolarix kaempferi, such as the more abundant pseudolaric acids or even pseudolaroside B, can serve as proxies for pseudolaroside A is scientifically unfounded. While the genus is known for its diterpenoid acids with potent bioactivities [1], pseudolaroside A represents a distinct chemotype—a benzoic acid allopyranoside—which was the first example of this class found in nature [2]. Its presence is not correlated with the concentration of the major diterpenoids, and its unique glycosidic linkage (β-D-allopyranoside) and aglycone (4-hydroxybenzoic acid) confer different physicochemical and analytical properties . Therefore, accurate quantification, authentication, and understanding of the full metabolomic profile of P. kaempferi extracts require the specific, certified reference standard of pseudolaroside A, as detailed below.

Pseudolaroside A: Key Evidence


Structural Novelty: First Natural Benzoic Acid Allopyranoside

Pseudolaroside A is structurally distinct from the major diterpenoid acids (e.g., pseudolaric acid A/B) found in the same plant source. It is a benzoic acid allopyranoside, representing the first documented occurrence of a benzoic acid alloside derivative in a natural product [1]. This is a key differentiator from all other known compounds in Pseudolarix kaempferi at the time of its discovery.

Natural Product Chemistry Chemotaxonomy Structural Elucidation

Analytical Purity and Batch Consistency

Commercial sourcing of pseudolaroside A for research requires a defined purity benchmark. Vendors specify a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC) [REFS-1, REFS-2]. This specification ensures batch-to-batch consistency and reliability for quantitative analytical work.

Analytical Chemistry Quality Control Reference Standard

Metabolomic Marker in Processed Botanicals

In studies profiling bioactive metabolites, pseudolaroside A has been identified as a differentiating compound whose concentration is significantly affected by processing methods. In Momordica balsamina leaves, the concentration of pseudolaroside A was highest in stir-fried samples compared to raw, boiled, steamed, or microwaved leaves [1]. This differential response provides a quantitative basis for using its content as a marker for process quality control.

Metabolomics Food Chemistry Phytochemical Profiling

In Vitro Safety Profile

While not a direct activity claim for the isolated molecule, an extract containing pseudolaroside A as a key constituent was found to be non-cytotoxic against multiple cell lines. This provides a baseline safety context distinct from the potent cytotoxic activities reported for other compounds in the same botanical family, such as pseudolaric acid A [2].

Toxicology Cell Culture Safety Pharmacology

Pseudolaroside A Applications


Authentication and QC of Pseudolarix Extracts

Procure Pseudolaroside A as a certified reference standard for the development and validation of HPLC or LC-MS methods aimed at the chemical fingerprinting and batch-to-batch quality assessment of Pseudolarix kaempferi bark extracts, leveraging its status as a unique and characteristic benzoic acid allopyranoside [1].

Metabolomic Profiling of Medicinal Plants

Utilize Pseudolaroside A as a specific analytical marker in untargeted or targeted metabolomics studies to differentiate between plant species (e.g., Pseudolarix vs. Momordica), monitor the impact of post-harvest processing (e.g., stir-frying) on phytochemical composition, and validate the presence of this rare natural product class [REFS-1, REFS-2].

In Vitro Toxicology of Botanical Extracts

Use Pseudolaroside A as a chemical marker to characterize and standardize botanical extracts intended for in vitro safety studies, particularly in investigations aiming to differentiate the non-cytotoxic matrix from extracts containing highly potent diterpenoid acids, as demonstrated in cell-based assays [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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